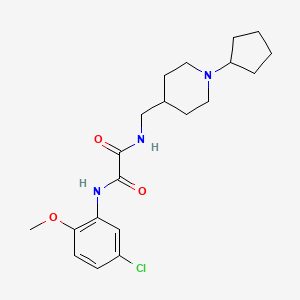![molecular formula C15H10Br2F3NO B2792203 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 477848-51-4](/img/structure/B2792203.png)
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol, also known as 2,4-DBT, is a compound with a broad range of applications in scientific research. It is a member of the benzyl imines family, which is a type of organic compound consisting of a benzene ring with an amino group attached to it. 2,4-DBT is a versatile compound, as it can be used as a building block for synthesizing other compounds, as well as a reagent for various reactions. Additionally, it has been used to study the biochemical and physiological effects of certain drugs.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has a variety of uses in scientific research. It can be used as a building block for synthesizing other compounds, such as 2-amino-4-trifluoromethylbenzyl alcohol, which is used as a reagent for various reactions. Additionally, this compound has been used to study the biochemical and physiological effects of certain drugs. For example, it has been used to study the effects of the anticonvulsant drug phenytoin in rats.
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s insolubility in water could affect its behavior in aqueous environments within the body.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing allergic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short shelf life and can be easily degraded by light and heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol in scientific research. For example, it could be used to study the effects of other drugs, such as antidepressants or antiepileptic drugs, on the body. Additionally, it could be used to investigate the effects of certain compounds on the immune system. Furthermore, it could be used to further investigate the biochemical and physiological effects of this compound itself. Finally, it could be used to develop new compounds with similar properties to this compound for use in various applications.
Synthesemethoden
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-6-trifluoromethylbenzyl chloride with N-methylbenzylamine in the presence of a base such as potassium carbonate. This reaction yields 2,4-dibromo-6-trifluoromethylbenzylamine, which is then reacted with aqueous sodium hydroxide to yield this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQUUUNUVMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)



![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)
![3-(3-chloro-4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2792137.png)

![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)